5-Hydroxypentanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRGMQRNYAIBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195039 | |

| Record name | 5-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-03-8 | |

| Record name | 5-Hydroxypentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4221-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxypentanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN5U8C2789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypentanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. Its unique structure, a five-carbon chain with terminal functional groups, makes it a versatile building block in organic synthesis and a subject of interest in the study of intramolecular interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a linear aliphatic aldehyde with the chemical formula C₅H₁₀O₂. The molecule consists of a pentane backbone with a hydroxyl group (-OH) at one terminus and an aldehyde group (-CHO) at the other. This bifunctionality allows it to participate in a wide range of chemical reactions.

One of the key structural features of this compound is its propensity to undergo ring-chain tautomerism. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. Studies have shown that in a 75% aqueous dioxane solution, the cyclic hemiacetal is the predominant form, with only about 6.1% of the open-chain aldehyde present.

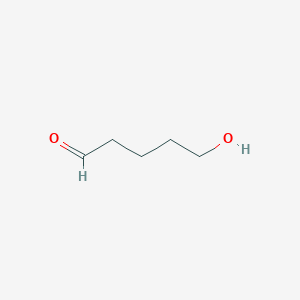

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to yellowish liquid at room temperature. Its bifunctional nature significantly influences its physical properties, such as its boiling point and solubility.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| CAS Number | 4221-03-8 | |

| IUPAC Name | This compound | |

| Synonyms | 5-Hydroxyvaleraldehyde, δ-Hydroxyvaleraldehyde | |

| Boiling Point | 187.7 ± 23.0 °C at 760 mmHg | |

| 115-122 °C at 15 mmHg | ||

| Melting Point | Not well-defined; liquid at room temperature | |

| Density | 1.055 g/cm³ | |

| Solubility | Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents like hexane. | |

| Appearance | Colorless to yellowish liquid |

Spectroscopic Data

Due to the ring-chain tautomerism, the spectroscopic data for this compound can be complex, showing signals for both the open-chain and cyclic forms depending on the solvent and temperature.

¹H NMR Spectroscopy (Typical Chemical Shifts)

Due to the equilibrium between the open-chain and cyclic hemiacetal forms, the ¹H NMR spectrum can show distinct sets of signals.

-

Open-Chain Form:

-

-CHO: ~9.8 ppm (triplet)

-

-CH₂-OH: ~3.6 ppm (triplet)

-

-CH₂-CH₂-OH: ~1.6 ppm (multiplet)

-

-CH₂-CHO: ~2.5 ppm (multiplet)

-

-CH₂-CH₂-CHO: ~1.7 ppm (multiplet)

-

-

Cyclic Hemiacetal Form (2-Hydroxytetrahydropyran):

-

Anomeric Proton (O-CH-OH): Two signals may be observed for the α and β anomers, typically in the range of 4.3-5.2 ppm.

-

Other ring protons: A complex series of multiplets between 1.2 and 3.9 ppm.

-

¹³C NMR Spectroscopy (Typical Chemical Shifts)

-

Open-Chain Form:

-

C=O (aldehyde): ~202 ppm

-

CH₂-OH: ~62 ppm

-

Other CH₂ carbons: In the range of 20-45 ppm.

-

-

Cyclic Hemiacetal Form:

-

Anomeric Carbon (O-CH-OH): ~95-100 ppm

-

Other ring carbons: In the range of 20-70 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for both the hydroxyl and carbonyl groups of the open-chain form, as well as the broad O-H stretch of the hemiacetal.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl group and hemiacetal) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1050 | C-O stretch (hydroxyl group and hemiacetal ether linkage) |

Mass Spectrometry

The mass spectrum of this compound (Molecular Weight: 102.13 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns for aldehydes and alcohols would be observed.

-

Loss of H₂O (m/z 84): A common fragmentation for alcohols.

-

Loss of CHO (m/z 73): Characteristic of aldehydes.

-

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atoms.

-

McLafferty rearrangement: Possible for the open-chain aldehyde.

Experimental Protocols

Synthesis of this compound from 2,3-Dihydropyran

A well-established method for the synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran. The following protocol is adapted from Organic Syntheses.

Materials:

-

2,3-Dihydropyran

-

Concentrated Hydrochloric Acid

-

Water

-

20% Sodium Hydroxide solution

-

Phenolphthalein indicator

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.

-

To this acidic solution, add 100 g of 2,3-dihydropyran while stirring.

-

Continue stirring the mixture until the solution becomes homogeneous, which typically takes 5-10 minutes. Some heat will be evolved during this hydration step.

-

After the solution is homogeneous, continue stirring for an additional 20 minutes.

-

Add a few drops of phenolphthalein indicator to the reaction mixture.

-

Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

-

Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.

-

Dry the ether extract over anhydrous sodium sulfate and then filter.

-

Remove the ether by distillation under reduced pressure.

-

Distill the residue under vacuum (e.g., ~10 mm Hg) to obtain the pure this compound. The product typically distills as a clear, colorless, viscous oil.

dot

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Signaling Pathways

This compound's bifunctionality dictates its chemical reactivity. The aldehyde group can undergo oxidation to a carboxylic acid (glutaric acid) or reduction to an alcohol (1,5-pentanediol). It can also participate in condensation reactions with amines to form imines. The hydroxyl group can be involved in esterification and etherification reactions.

While there are no well-defined signaling pathways in which this compound is a primary signaling molecule, its metabolic precursor and derivatives are of biological interest. For instance, it is a metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.

The most significant "pathway" for this compound itself is its intramolecular cyclization to form a stable six-membered ring, a process fundamental to the chemistry of many carbohydrates.

dot

Caption: Ring-chain tautomerism of this compound.

Conclusion

This compound is a valuable bifunctional molecule with a rich chemistry stemming from its dual hydroxyl and aldehyde functionalities and its existence in a ring-chain tautomeric equilibrium. Its synthesis is well-established, and its reactivity makes it a useful intermediate in the preparation of a variety of other compounds. This guide provides essential technical information for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

5-Hydroxypentanal: A Comprehensive Technical Guide for Researchers

CAS Number: 4221-03-8 IUPAC Name: 5-hydroxypentanal

This technical guide provides an in-depth overview of this compound, a bifunctional organic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physical and spectroscopic properties, synthesis, and key chemical reactions, including its role in metabolic activation pathways of certain pro-carcinogens.

Chemical and Physical Properties

This compound is a colorless liquid that possesses both an aldehyde and a primary alcohol functional group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [4][5] |

| Molecular Weight | 102.13 g/mol | [4][5] |

| Boiling Point | 115-122 °C at 15 mmHg | [5] |

| Density | 1.055 g/mL | [5] |

| Refractive Index (n²⁵D) | 1.4513 | [6] |

| CAS Number | 4221-03-8 | [2][4] |

| IUPAC Name | This compound | [4] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Due to the presence of both hydroxyl and carbonyl groups, its spectra exhibit characteristic signals. It is also important to note that this compound can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran, which will be reflected in spectroscopic analyses.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Observations |

| ¹H NMR | Predicted spectra are available. Characteristic signals would include a triplet for the aldehydic proton (CHO), a triplet for the methylene protons adjacent to the hydroxyl group (CH₂OH), and multiplets for the other methylene groups in the chain. The proton on the hydroxyl group may appear as a broad singlet. |

| ¹³C NMR | A ¹³C NMR spectrum has been recorded on a Varian XL-100 instrument.[4][7] Expected signals would include a downfield peak for the carbonyl carbon, a peak for the carbon bearing the hydroxyl group, and distinct peaks for the other three methylene carbons. |

| IR Spectroscopy | Expected characteristic absorptions include a broad O-H stretching band for the alcohol, and a strong C=O stretching band for the aldehyde. |

| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is available.[4][8] The molecular ion peak would be expected at m/z = 102. Fragmentation patterns would likely involve the loss of water (M-18), the loss of the formyl group (M-29), and other characteristic cleavages of aliphatic aldehydes and alcohols. |

Experimental Protocols

Synthesis of this compound from 2,3-Dihydropyran

A well-established method for the synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[6]

Procedure:

-

In a 1-liter, three-necked flask equipped with a Hershberg stirrer, combine 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

-

Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, with some evolution of heat. Continue stirring for an additional 20 minutes.

-

Add a few drops of phenolphthalein indicator to the mixture and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.

-

Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.

-

Add the ether extract in portions to a 250-mL modified Claisen flask fitted with a condenser and a fraction-cutter for distillation under reduced pressure.

-

Remove the ether by distillation under the reduced pressure of a water pump.

-

Distill the residue at approximately 10 mm Hg. After a small forerun (2-5 g), the product distills as a clear, colorless, viscous oil at 62-66 °C.

-

The expected yield is between 90-95 g (74-79%).

Key Reactions of this compound

1. Hydrogenation to 1,5-Pentanediol:

This compound can be smoothly converted to 1,5-pentanediol by hydrogenation.[6][9][10]

Protocol Outline: The hydrogenation is typically carried out using a Raney nickel catalyst at elevated temperature (e.g., 90 °C) and high pressure (e.g., 2000 lb).[6] The product, 1,5-pentanediol, is a valuable monomer in the polymer industry.

2. Formation of 2-Methoxytetrahydropyran:

In the presence of an acid catalyst and methanol, this compound undergoes an intramolecular cyclization followed by reaction with methanol to form 2-methoxytetrahydropyran.[11][12][13]

Reaction Mechanism: The reaction proceeds through the initial protonation of the carbonyl group, making it more electrophilic. The hydroxyl group within the same molecule then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiacetal (tetrahydro-2H-pyran-2-ol). This intermediate can then be protonated and lose a water molecule to form a resonance-stabilized carbocation. Finally, nucleophilic attack by methanol yields the 2-methoxytetrahydropyran product.[11]

Biological Significance and Metabolic Pathways

This compound has been identified as a metabolic product of the pro-carcinogen N-nitrosopiperidine, which is found in tobacco smoke and some foods.[14] The metabolic activation of N-nitrosopiperidine involves an alpha-hydroxylation step, leading to the formation of this compound. This aldehyde is a reactive species that can contribute to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis.[15]

Caption: Metabolic activation of N-nitrosopiperidine to this compound and subsequent DNA adduct formation.

Conclusion

This compound is a valuable chemical intermediate with significant applications in organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a versatile building block for more complex molecules. Furthermore, its role as a metabolite of the pro-carcinogen N-nitrosopiperidine highlights its importance in the study of carcinogenesis and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H10O2 | CID 20205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. osti.gov [osti.gov]

- 10. Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. Solved When this compound is treated with methanol in | Chegg.com [chegg.com]

- 13. 'When 5 hydroxypentanal is treated with methanol in the presenceof an aci.. [askfilo.com]

- 14. Alpha-hydroxylation in the metabolism of N-nitrosopiperidine by rat liver microsomes: formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran: A Technical Guide

Introduction

5-Hydroxypentanal (C₅H₁₀O₂) is a valuable bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a versatile intermediate in organic synthesis, particularly for producing compounds like 1,5-pentanediol. A primary and efficient method for its preparation is the acid-catalyzed hydrolysis of 2,3-dihydropyran. This guide provides an in-depth overview of this synthesis, covering the reaction mechanism, a detailed experimental protocol, and key data for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Pathway

The synthesis proceeds via the acid-catalyzed hydrolysis of the vinyl ether functionality within 2,3-dihydropyran. The reaction can be understood in three main steps:

-

Protonation: The reaction is initiated by the protonation of the double bond of 2,3-dihydropyran. The oxygen atom's lone pair is in conjugation with the vinyl group, which favors the attack of the entire system on a proton (H⁺) from the acid catalyst.[1] This leads to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation. This results in the formation of a protonated cyclic hemiacetal.

-

Deprotonation and Equilibrium: The protonated hemiacetal is deprotonated by a water molecule, yielding the cyclic hemiacetal, 2-hydroxytetrahydropyran. This cyclic form exists in equilibrium with its open-chain tautomer, the desired product, this compound.[2] The equilibrium favors the more stable cyclic hemiacetal under many conditions, but the open-chain aldehyde can be trapped or used in subsequent reactions.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

1-L three-necked flask

-

Hershberg stirrer (or mechanical stirrer)

-

Continuous liquid-liquid extractor

-

Modified Claisen flask for vacuum distillation

-

2,3-Dihydropyran (DHP)

-

Concentrated Hydrochloric Acid (HCl)

-

20% Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.

-

Addition of Dihydropyran: To the stirred acidic solution, add 100 g of 2,3-dihydropyran. The order of addition is crucial.[3] For larger scale reactions (up to 300 g of DHP), the dihydropyran should be added dropwise with external cooling to manage the exothermic nature of the hydration.[3]

-

Reaction: Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes. Continue stirring for an additional 20 minutes to ensure the reaction goes to completion.[3]

-

Neutralization: Add a few drops of phenolphthalein indicator to the solution. Neutralize the excess acid by adding 20% sodium hydroxide solution dropwise until a faint pink color persists.

-

Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[3]

-

Purification:

-

Transfer the ether extract to a modified Claisen flask suitable for vacuum distillation.

-

Remove the diethyl ether by distillation under the reduced pressure of a water pump.

-

Distill the remaining residue under a higher vacuum (approx. 10 mm Hg). After a small forerun (2-5 g), collect the product.[3]

-

Yield and Product Characteristics:

-

Yield: 90–95 g (74–79%).[3]

-

Appearance: Clear, colorless, viscous oil.[3]

-

Boiling Point: 62–66 °C at 9–10 mm Hg.[3]

-

Refractive Index (n²⁵D): 1.4513.[3]

Quantitative Data and Physicochemical Properties

The key quantitative parameters for this synthesis and the properties of the reactants and product are summarized below.

Table 1: Experimental Parameters for Synthesis

| Parameter | Value | Reference |

|---|---|---|

| 2,3-Dihydropyran | 100 g (1.19 mol) | [3] |

| Water | 300 mL | [3] |

| Concentrated HCl | 25 mL | [3] |

| Reaction Time | ~30 minutes after mixing | [3] |

| Extraction Time | ~16 hours | [3] |

| Theoretical Yield | 121.5 g | |

| Actual Yield | 90-95 g | [3] |

| Percent Yield | 74-79% |[3] |

Table 2: Physicochemical Properties

| Property | This compound | 2,3-Dihydropyran |

|---|---|---|

| CAS Number | 4221-03-8[4] | 110-87-2[2] |

| Molecular Formula | C₅H₁₀O₂[4] | C₅H₈O[2] |

| Molar Mass | 102.13 g/mol [5] | 84.12 g/mol [2] |

| Appearance | Colorless, viscous oil[3] | Colorless liquid[2] |

| Density | ~1.05 g/cm³[6] | 0.922 g/mL[2] |

| Boiling Point | 62-66°C @ 9-10 mmHg[3] | 86 °C @ 760 mmHg[2] |

| Refractive Index | n²⁵D 1.4513[3] | n²⁰D 1.4400[7] |

| Storage | Store in freezer (-20°C)[4] | Standard conditions |

Experimental Workflow Visualization

The overall process from reaction to purification can be visualized as a logical workflow.

Applications and Safety

Further Reactions: this compound is a useful precursor for other compounds. For instance, it can be smoothly converted to pentamethylene glycol (1,5-pentanediol) by hydrogenation over a Raney nickel catalyst.[3] It can also undergo reductive alkylamination.[3]

Safety Considerations:

-

2,3-Dihydropyran: Is a flammable liquid.[7] Handling should be performed in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Is highly corrosive and causes severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

Exothermic Reaction: The hydration of dihydropyran evolves heat.[3] For larger-scale reactions, cooling is necessary to maintain control over the reaction temperature.

-

Vacuum Distillation: Standard precautions for working with glassware under reduced pressure should be observed to prevent implosion.

Researchers should always perform a thorough risk assessment before carrying out any chemical procedure.[8]

References

- 1. organic chemistry - Hydrolysis of 3,4-dihydropyran - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. Buy this compound (EVT-289298) | 4221-03-8 [evitachem.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Intramolecular Cyclization of 5-Hydroxypentanal to its Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanal, a bifunctional molecule containing both an aldehyde and a primary alcohol, serves as a quintessential model for studying intramolecular hemiacetal formation. This document provides a comprehensive technical overview of the reversible cyclization of this compound to its more stable cyclic six-membered hemiacetal, 2-hydroxytetrahydropyran. Key aspects including the synthesis of the parent compound, the thermodynamics and kinetics of the cyclization, and detailed experimental protocols for its analysis are presented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may encounter or utilize this fundamental chemical transformation.

Introduction

The intramolecular cyclization of hydroxy aldehydes is a fundamental process in organic chemistry, with significant implications in carbohydrate chemistry and the synthesis of heterocyclic compounds. This compound readily undergoes a reversible intramolecular nucleophilic addition to form a thermodynamically favored six-membered cyclic hemiacetal, also known as a lactol.[1][2] This equilibrium between the open-chain and cyclic forms is a critical consideration in the reactivity and characterization of this and related molecules. Understanding the factors that govern this equilibrium and the kinetics of the interconversion is essential for manipulating and exploiting this chemical behavior in various synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its cyclic hemiacetal, 2-hydroxytetrahydropyran, is provided in Table 1.

| Property | This compound | 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [3][4] | 102.13 g/mol [3] |

| IUPAC Name | This compound[4] | oxan-2-ol[3] |

| CAS Number | 4221-03-8 | 694-54-2[3] |

| Boiling Point | 115-122 °C at 15 mmHg | Not available |

| Density | 1.055 g/mL | Not available |

Synthesis of this compound

This compound can be reliably synthesized via the acid-catalyzed hydration of 2,3-dihydropyran. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dihydropyran

-

Concentrated hydrochloric acid

-

20% Sodium hydroxide solution

-

Deionized water

-

Diethyl ether

-

Phenolphthalein indicator

-

Anhydrous magnesium sulfate

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 mL of deionized water and 25 mL of concentrated hydrochloric acid.

-

To the stirred acidic solution, add 100 g of 2,3-dihydropyran.

-

Continue stirring the mixture. The solution will become homogeneous in approximately 5-10 minutes. Stir for an additional 20 minutes. Note that the reaction is exothermic. For larger scale reactions, the dihydropyran should be added dropwise with external cooling.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Neutralize the acid by the dropwise addition of a 20% sodium hydroxide solution until a faint pink color persists.

-

Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

-

Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 62-66 °C at 9-10 mmHg. The product is a clear, colorless, viscous oil.

The Intramolecular Cyclization Equilibrium

The intramolecular cyclization of this compound is a reversible process that results in an equilibrium between the open-chain aldehyde and the cyclic hemiacetal. This equilibrium is dynamic and its position is influenced by factors such as solvent and temperature.

Reaction Mechanism and Thermodynamics

The cyclization proceeds via a nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon. This process can be catalyzed by either acid or base. The formation of a six-membered ring is entropically and enthalpically favorable compared to the open-chain form.

Caption: Acid-catalyzed intramolecular cyclization of this compound.

The equilibrium overwhelmingly favors the cyclic hemiacetal. Studies on similar ω-hydroxy aldehydes suggest that the proportion of the cyclic form at equilibrium is approximately 94%. A study of the thermodynamics of this cyclization in DMSO-d₆ determined the enthalpy of reaction (ΔH°) to be 23 kJ/mol, indicating that the cyclization is an exothermic process.[2]

Quantitative Analysis of the Equilibrium

The equilibrium constant (Keq) for the cyclization can be determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This technique allows for the direct measurement of the relative concentrations of the open-chain and cyclic forms at equilibrium.

Experimental Protocol: qNMR Analysis of the Cyclization Equilibrium

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Internal standard of known concentration (e.g., maleic acid, dimethyl sulfone)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of a suitable internal standard into a vial.

-

Add a known amount of the deuterated solvent.

-

Accurately weigh a known amount of purified this compound and add it to the vial.

-

Ensure the sample is thoroughly mixed.

-

Transfer an appropriate volume of the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).

-

Ensure quantitative acquisition parameters are used:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.

-

A calibrated 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the NMR spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to unique protons of the open-chain this compound (e.g., the aldehyde proton around 9.7 ppm) and the cyclic 2-hydroxytetrahydropyran (e.g., the anomeric proton).

-

Integrate a signal from the internal standard.

-

Calculate the concentration of each species using the following formula: Concentration_x = (Integral_x / N_x) * (N_std / Integral_std) * Concentration_std where N is the number of protons giving rise to the integrated signal.

-

Calculate the equilibrium constant: Keq = [2-Hydroxytetrahydropyran] / [this compound]

-

Kinetics of the Interconversion

Caption: General workflow for the kinetic analysis of this compound cyclization.

Spectroscopic Characterization

NMR spectroscopy is the primary tool for characterizing the equilibrium between this compound and 2-hydroxytetrahydropyran. The key distinguishing features in the ¹H NMR spectrum are the aldehyde proton of the open-chain form and the anomeric proton of the cyclic hemiacetal.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

This compound:

-

Aldehyde proton (-CHO): ~9.7 ppm (triplet)

-

Hydroxymethyl protons (-CH₂OH): ~3.6 ppm

-

-

2-Hydroxytetrahydropyran:

-

Anomeric proton (O-CH-OH): ~4.6-5.2 ppm (multiplet, depending on the anomer)

-

¹³C NMR Data for 2-Hydroxytetrahydropyran:

-

Assigned ¹³C NMR data for 2-hydroxytetrahydropyran has been reported in the literature and can be used for unambiguous identification.[3]

Conclusion

The intramolecular cyclization of this compound to 2-hydroxytetrahydropyran is a well-established and fundamental chemical equilibrium. This guide has provided a detailed overview of the synthesis of the starting material, the thermodynamic and kinetic aspects of the cyclization, and comprehensive experimental protocols for the quantitative analysis of this process. The provided information and methodologies will be of significant value to researchers working in fields where the formation and stability of hemiacetals are of importance. Further research to precisely determine the equilibrium and rate constants in various solvents would provide a more complete understanding of this important reaction.

References

Spectroscopic Profile of 5-Hydroxypentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-hydroxypentanal, a bifunctional organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | H-1 (Aldehyde) |

| ~3.65 | t | 2H | H-5 (CH₂-OH) |

| ~2.46 | dt | 2H | H-2 (CH₂ adjacent to C=O) |

| ~1.80 | p | 2H | H-3 (CH₂) |

| ~1.65 | p | 2H | H-4 (CH₂) |

| Variable | br s | 1H | -OH |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, dt = doublet of triplets, br = broad.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~202.5 | C-1 (Aldehyde C=O) |

| ~62.3 | C-5 (CH₂-OH) |

| ~43.8 | C-2 (CH₂ adjacent to C=O) |

| ~32.0 | C-4 (CH₂) |

| ~21.8 | C-3 (CH₂) |

Note: These are predicted chemical shifts. Experimental values may differ slightly. The existence of experimental ¹³C NMR data is noted in several databases, often referencing the work of P. Vinczer et al. in Acta Chimica Hungarica (1990), though the specific data is not readily accessible in public domains.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |

| 2940, 2860 | Medium | C-H stretch (alkane) |

| 2820, 2720 | Medium, Sharp | C-H stretch (aldehyde) |

| 1725 | Strong, Sharp | C=O stretch (aldehyde) |

| 1465 | Medium | C-H bend (alkane) |

| 1050 | Medium | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and IR spectra of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the analyte and its transparency in the spectral regions of interest.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically 4-5 cm).

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

2.1.2. Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is required (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, although none are present in this compound.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

2.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Scan Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

2.2.3. Data Processing

-

Baseline Correction: If necessary, apply a baseline correction to the spectrum.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

Visualization of Spectroscopic Correlations

The following diagram illustrates the logical relationship between the protons in this compound and their expected signals in a ¹H NMR spectrum, including expected multiplicities due to spin-spin coupling.

Caption: Predicted ¹H NMR signal correlations for this compound.

An In-depth Technical Guide to 5-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxypentanal, a bifunctional organic compound of interest in various fields of chemical synthesis and research. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.

Core Chemical and Physical Properties

This compound, also known as 5-hydroxyvaleraldehyde, is an aliphatic organic compound that features both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. Its bifunctionality makes it a versatile building block in organic synthesis.[1] The molecular formula of this compound is C₅H₁₀O₂.[1][2][3][4] The molecular weight is approximately 102.13 g/mol .[1][2][3][5][4][6]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [2][3][4] |

| Molecular Weight | 102.13 g/mol | [1][2][3][4][6] |

| CAS Number | 4221-03-8 | [2][3] |

| IUPAC Name | This compound | [1][6] |

| Density | 1.055 g/cm³ (at 25 °C) | [3] |

| Boiling Point | 115–122 °C (at 15 mmHg) | [3] |

| Refractive Index | 1.453 (at 20 °C) | [3] |

Synthesis of this compound

This compound can be synthesized through various methods. One common and effective laboratory-scale method is the hydration of 2,3-dihydropyran.[1][2][3] Additionally, it can be produced through the reductive amination of biomass-derived precursors, a method noted for its high yield.[1]

This protocol is adapted from a procedure described in Organic Syntheses.[2]

Materials:

-

2,3-Dihydropyran (100 g)

-

Concentrated Hydrochloric Acid (25 ml)

-

Water (300 ml)

-

20% Sodium Hydroxide solution

-

Phenolphthalein indicator

-

Diethyl ether

Procedure:

-

In a 1-liter three-necked flask equipped with a Hershberg stirrer, combine 300 ml of water and 25 ml of concentrated hydrochloric acid.[2]

-

Add 100 g of 2,3-dihydropyran to the acid solution.[2] The order of addition is important.[2]

-

Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes.[2] Continue stirring for an additional 20 minutes.[2]

-

Add a few drops of phenolphthalein indicator to the solution.[2]

-

Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.[2]

-

Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.[2]

-

Collect the ether extract and remove the ether by distillation under reduced pressure using a water pump.[2]

-

Distill the remaining residue at a pressure of about 10 mm. The product will distill as a clear, colorless, viscous oil at 62–66°C/9–10 mm.[2]

-

The expected yield is between 90–95 g (74–79%).[2]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its dual functionality allows it to participate in a range of chemical reactions, including oxidation to carboxylic acids, reduction to diols, and condensation reactions with amines to form imines.[1]

Key Application Areas:

-

Pharmaceutical Synthesis: It is an important intermediate in the manufacturing of various pharmaceuticals.[1]

-

Agrochemical Synthesis: It is also utilized in the production of agrochemicals.[1]

-

Biomass Conversion: The compound is explored for its role in biomass conversion processes, contributing to the field of sustainable chemistry.[1]

-

Chemical Research: It is widely used in research to study the reactions of aldehydes and alcohols.[1] For instance, it can be used to produce other chemical compounds like 5-Amino-1-pentanol.[3]

While this compound is a key synthetic intermediate, specific signaling or metabolic pathways in which it is a primary component are not extensively documented in publicly available literature. Its primary role in a research and drug development context is as a versatile starting material for the construction of more complex molecular architectures.

References

An In-depth Technical Guide to 5-Hydroxypentanal: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, holds a significant place in the landscape of organic chemistry. Its unique structure, characterized by a five-carbon chain with functional groups at each end, makes it an invaluable model compound for studying fundamental chemical principles such as ring-chain tautomerism, a phenomenon central to carbohydrate chemistry.[1] Furthermore, its role as a versatile synthetic intermediate provides access to a range of other valuable chemicals. This technical guide offers a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

History and Discovery

The first documented preparation of this compound was reported by Paul in 1934.[1] This initial synthesis opened the door for further investigation into its properties and reactions. A more detailed and adaptable experimental protocol was later published in Organic Syntheses by G. Forrest Woods, Jr., making the compound more accessible for research.[2] The primary historical significance of this compound lies in its use as a simple analog for studying the complex stereochemical and isomeric behavior of monosaccharides. Its ability to exist in equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form provided a clear and understandable model for the ring-chain tautomerism observed in sugars like glucose.[3] This was instrumental in advancing the understanding of carbohydrate chemistry in the early 20th century.

Physicochemical Properties

This compound is a colorless, viscous oil at room temperature.[2] Its bifunctional nature dictates its chemical reactivity and physical properties.

| Property | Value |

| CAS Number | 4221-03-8 |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [4] |

| Boiling Point | 62-66 °C at 9-10 mmHg[2] |

| Density | 1.055 g/mL at 25 °C |

Synthesis Methods

Several synthetic routes to this compound have been developed, with the acid-catalyzed hydration of 2,3-dihydropyran being the most well-documented and widely used method. Other notable methods include synthesis from biomass-derived precursors like tetrahydrofurfuryl alcohol and through reductive amination pathways.

Acid-Catalyzed Hydration of 2,3-Dihydropyran

This is the classical and most common method for preparing this compound. The reaction involves the acid-catalyzed opening of the vinyl ether in 2,3-dihydropyran by water to form the target hydroxyaldehyde.

Experimental Protocol (Adapted from Organic Syntheses) [2]

-

Materials:

-

2,3-Dihydropyran (100 g)

-

Concentrated Hydrochloric Acid (25 mL)

-

Water (300 mL)

-

20% Sodium Hydroxide solution

-

Phenolphthalein indicator

-

Diethyl ether

-

-

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.

-

To the stirred acidic solution, add 100 g of 2,3-dihydropyran.

-

Continue stirring until the solution becomes homogeneous (approximately 5-10 minutes) and then for an additional 20 minutes. Note that the reaction is exothermic.

-

Add a few drops of phenolphthalein indicator to the mixture.

-

Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

-

Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

-

Dry the ether extract over anhydrous sodium sulfate and filter.

-

Remove the ether by distillation under reduced pressure.

-

Distill the residue under reduced pressure (approximately 10 mmHg). The product, this compound, will distill as a clear, colorless, viscous oil at 62-66 °C.

-

-

Yield: 90-95 g (74-79%)[2]

Synthesis from Tetrahydrofurfuryl Alcohol

This compound can also be synthesized from tetrahydrofurfuryl alcohol, a renewable resource derived from biomass. This process typically involves a dehydration step to form 2,3-dihydropyran, which is then hydrated as described above.[5] A direct ring-opening of tetrahydrofurfuryl alcohol to this compound is also an area of active research, often employing heterogeneous catalysts.[6]

Reductive Amination

While not a direct synthesis of this compound itself, reductive amination is a key reaction of this compound and can be part of a synthetic pathway starting from other precursors. For instance, biomass-derived precursors can be converted to this compound, which can then undergo reductive amination to produce valuable amino alcohols.[1] High yields of up to 93% have been reported for such processes.[1]

Quantitative Data Summary for Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Pressure | Yield (%) | Reference |

| Acid-Catalyzed Hydration | 2,3-Dihydropyran | HCl, H₂O | Room Temperature | Atmospheric | 74-79 | [2] |

| Hydration of Dihydropyran | 2,3-Dihydropyran | Supported Nickel Catalyst | < 120 | < 3 MPa | - | [1] |

| From Biomass Precursors (via Reductive Amination) | Biomass-derived precursors | - | - | - | up to 93 | [1] |

Chemical Reactions and Tautomerism

Key Reactions

This compound undergoes reactions characteristic of both alcohols and aldehydes.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-hydroxypentanoic acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 1,5-pentanediol.

-

Condensation Reactions: The aldehyde functionality readily reacts with amines to form imines or with alcohols to form acetals.[1]

Ring-Chain Tautomerism

A crucial aspect of this compound's chemistry is its existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, 2-hydroxytetrahydropyran. This intramolecular cyclization is analogous to the formation of pyranose rings in hexose sugars.[3]

In a 75% aqueous dioxane solution, it has been shown that this compound exists predominantly as the cyclic hemiacetal, with only about 6.1% remaining as the free aldehyde.[3] This equilibrium is influenced by the solvent and temperature.

Biological Relevance

Currently, there is limited direct evidence of this compound being a key signaling molecule in major metabolic pathways. Its significance in a biological context is primarily as a metabolite in certain specific pathways. For example, it is a known metabolite of N-nitrosopiperidine, a carcinogenic compound.[1] The study of its formation and further reactions in such metabolic processes is relevant to toxicology and drug metabolism research.

Given its structural similarity to intermediates in carbohydrate metabolism, it remains a valuable tool for researchers studying enzyme kinetics and the mechanisms of carbohydrate-modifying enzymes. Its potential derivation from biomass also positions it as a key platform chemical in the development of sustainable routes to pharmaceuticals and other high-value chemicals.

Conclusion

This compound, since its initial synthesis, has proven to be a molecule of considerable interest in organic chemistry. Its role in elucidating the principles of ring-chain tautomerism has been fundamental to our understanding of carbohydrate chemistry. The well-established synthetic protocol from 2,3-dihydropyran, coupled with emerging routes from renewable resources, ensures its continued relevance. For researchers and professionals in drug development and chemical synthesis, this compound offers a versatile platform for the construction of more complex molecules and serves as a valuable model system for studying the interplay of different functional groups. A thorough understanding of its synthesis, reactivity, and physicochemical properties is therefore essential for leveraging its full potential.

References

An In-depth Technical Guide to the Basic Reactions of 5-Hydroxypentanal: Oxidation and Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental oxidative and reductive transformations of 5-hydroxypentanal. This bifunctional molecule, possessing both an aldehyde and a primary alcohol, serves as a versatile building block in organic synthesis. A key characteristic of this compound is its existence in equilibrium with its cyclic hemiacetal form, tetrahydropyran-2-ol (also known as a lactol). This equilibrium plays a crucial role in its reactivity. This guide will delve into the reaction pathways, provide detailed experimental protocols, and present quantitative data for these core reactions.

Oxidation of this compound

The oxidation of this compound can lead to two primary products: 5-hydroxypentanoic acid or its intramolecularly cyclized form, δ-valerolactone. The product distribution is highly dependent on the choice of oxidant and reaction conditions.

The aldehyde functionality of this compound is readily oxidized to a carboxylic acid.[1] Due to the presence of the hydroxyl group, the resulting 5-hydroxypentanoic acid can undergo intramolecular esterification (lactonization) to form the more stable six-membered ring, δ-valerolactone. In many oxidation reactions of this compound, the lactone is the major isolated product, as the lactol form is readily oxidized.[2][3]

Oxidation to 5-Hydroxypentanoic Acid and δ-Valerolactone

Common oxidizing agents can be employed for this transformation. Stronger oxidizing agents in aqueous media, such as the Jones reagent, typically favor the formation of the carboxylic acid, which may then cyclize to the lactone.[1][4] Milder reagents, such as pyridinium chlorochromate (PCC), can also effect this oxidation, often leading directly to the lactone.[5] Chemoenzymatic methods, for instance using alcohol dehydrogenases, have also been explored for the selective oxidation of the lactol to the lactone.[2][3]

Table 1: Summary of Quantitative Data for the Oxidation of this compound

| Product | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | References |

| 5-Hydroxypentanoic Acid | Jones Reagent | Acetone | 0 °C to RT | 2 hours | ~85% | [1][6] |

| δ-Valerolactone | PCC | DCM | RT | 4 hours | ~80% | [5] |

| δ-Valerolactone | Alcohol Dehydrogenase | Buffer (pH 7) | 30 °C | Varies | High selectivity | [2][3] |

Experimental Protocols for Oxidation

Protocol 1: Jones Oxidation to 5-Hydroxypentanoic Acid [1][6]

-

Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a total volume of 100 mL.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.2 g (0.1 mol) of this compound in 100 mL of acetone. Cool the solution in an ice bath.

-

Oxidation: Add the Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 20 °C. Continue the addition until the orange-brown color of the reagent persists.

-

Work-up: After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Quench the reaction by adding isopropanol until the solution turns green.

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-hydroxypentanoic acid.

Protocol 2: PCC Oxidation to δ-Valerolactone [5]

-

Reaction Setup: To a stirred suspension of 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) and 20 g of Celite in 200 mL of dichloromethane, add a solution of 10.2 g (0.1 mol) of this compound in 50 mL of dichloromethane.

-

Oxidation: Stir the mixture at room temperature for 4 hours.

-

Work-up: Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of silica gel.

-

Isolation: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure and purify the residue by vacuum distillation to obtain δ-valerolactone.

Reduction of this compound

The reduction of this compound targets the aldehyde functional group, converting it to a primary alcohol to yield 1,5-pentanediol.[7][8] This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Reduction to 1,5-Pentanediol

Catalytic hydrogenation using catalysts such as Raney nickel is an effective method for this reduction.[9] Alternatively, metal hydride reagents like sodium borohydride provide a milder and often more convenient laboratory-scale method for the reduction of the aldehyde.[10]

Table 2: Summary of Quantitative Data for the Reduction of this compound

| Product | Reducing Agent | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | References |

| 1,5-Pentanediol | Hydrogen | Raney Nickel | Ethanol | 100 °C | 100 atm | 4 hours | >90% | [9][11] |

| 1,5-Pentanediol | Sodium Borohydride | - | Methanol | 0 °C to RT | Ambient | 1 hour | ~95% | [10][12] |

Experimental Protocols for Reduction

Protocol 3: Catalytic Hydrogenation to 1,5-Pentanediol [7][11]

-

Catalyst Preparation: Prepare Raney nickel catalyst by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.

-

Reaction Setup: In a high-pressure autoclave, combine 10.2 g (0.1 mol) of this compound, 100 mL of ethanol, and approximately 1 g of freshly prepared Raney nickel catalyst.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 100 atm with hydrogen. Heat the mixture to 100 °C with stirring for 4 hours.

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate by distillation under reduced pressure. The resulting residue is purified by vacuum distillation to yield 1,5-pentanediol.

Protocol 4: Sodium Borohydride Reduction to 1,5-Pentanediol [12][13]

-

Reaction Setup: Dissolve 10.2 g (0.1 mol) of this compound in 100 mL of methanol in a flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions to the stirred solution.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1,5-pentanediol.

Visualization of Reaction Pathways

The following diagrams illustrate the core reactions of this compound.

Caption: Oxidation pathways of this compound.

Caption: Reduction pathway of this compound.

Spectroscopic Data of Products

Table 3: 1H NMR Data of Reaction Products

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | References |

| 5-Hydroxypentanoic Acid | D2O | 3.55 (t, 2H, -CH2OH), 2.25 (t, 2H, -CH2COOH), 1.55 (m, 4H, -CH2CH2-) | [14][15] |

| 1,5-Pentanediol | CDCl3 | 3.64 (t, 4H, 2 x -CH2OH), 1.58 (m, 4H, -CH2CH2CH2-), 1.43 (m, 2H, -CH2CH2OH) |

Note: Spectroscopic data for 1,5-Pentanediol is based on typical values for this compound as specific data from the direct reduction of this compound was not available in the search results.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. atamankimya.com [atamankimya.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. 5-Hydroxypentanoic Acid SodiuM Salt(37435-69-1) 1H NMR [m.chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

5-Hydroxypentanal: A Bifunctional Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal is a versatile bifunctional organic molecule possessing both a terminal aldehyde and a primary hydroxyl group.[1] This unique structural feature allows it to undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[1] Its linear five-carbon chain provides a flexible scaffold for the construction of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and its applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature and is miscible with water.[1] A key characteristic of this molecule is its existence in a dynamic equilibrium with its cyclic hemiacetal form, tetrahydro-2H-pyran-2-ol, in solution.[1] This ring-chain tautomerism is a critical consideration in its reactivity and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 4221-03-8 | [1] |

| Boiling Point | 115-122 °C at 15 mmHg | [3][4] |

| Density | 1.055 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.453 at 20 °C | [3] |

| Solubility | Soluble in water, chloroform (sparingly), methanol (slightly) | [1][5] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available for reference.[6] | [6] |

| ¹³C NMR | Spectra available for reference.[7][8] | [7][8] |

| Mass Spectrometry (GC-MS) | Spectra available for reference.[7][9] | [7][9] |

| Infrared (IR) Spectroscopy | Characteristic peaks: ~3400 cm⁻¹ (O-H stretch, broad), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1720 cm⁻¹ (C=O stretch). | [10] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[3]

Experimental Protocol: Synthesis from 2,3-Dihydropyran

Materials:

-

2,3-Dihydropyran

-

Concentrated Hydrochloric Acid

-

Water

-

20% Sodium Hydroxide Solution

-

Diethyl Ether

-

Phenolphthalein indicator

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, combine 300 ml of water, 25 ml of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.[11]

-

Stir the mixture vigorously. The reaction is exothermic, and cooling may be necessary for larger scale reactions.[11]

-

Continue stirring for approximately 20 minutes after the solution becomes homogeneous.[11]

-

Add a few drops of phenolphthalein indicator and neutralize the excess acid with a 20% sodium hydroxide solution until a faint pink color persists.[11]

-

Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for about 16 hours.[11]

-

Dry the ether extract over anhydrous sodium sulfate and filter.

-

Remove the diethyl ether by distillation under reduced pressure.[11]

-

The residue is then purified by vacuum distillation. The product, this compound, distills as a clear, colorless, viscous oil at 62–66 °C / 9–10 mmHg.[11]

Yield: 74–79%[11]

Bifunctional Reactivity and Key Reactions

The presence of both an aldehyde and a hydroxyl group allows this compound to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

Oxidation

The aldehyde functional group can be selectively oxidized to a carboxylic acid, yielding 5-hydroxypentanoic acid. This transformation is a key step in the synthesis of various lactones and polyesters.

Experimental Protocol: Chemoenzymatic Oxidation to δ-Valerolactone

This protocol describes the oxidation of 1,5-pentanediol to this compound, which is then further oxidized in situ to δ-valerolactone.

Materials:

-

1,5-Pentanediol

-

Alcohol dehydrogenase from Bacillus stearothermophilus (BsADH)

-

Flavin mononucleotide (FMN) immobilized on a solid support (e.g., AG-DEAE)

-

Catalase from bovine liver

-

NAD⁺

-

Phosphate buffer (pH 7)

Procedure:

-

Prepare a reaction mixture containing 10 mM of 1,5-pentanediol, 2 mM of NAD⁺, and 50 U of catalase in a phosphate buffer (pH 7).[12][13]

-

Add the heterogeneous catalyst (BsADH/FMN@AG-DEAE) to the reaction mixture.[12][13]

-

Incubate the reaction at 30 °C with stirring (250 rpm).[12][13]

-

The reaction proceeds through the initial oxidation of 1,5-pentanediol to this compound (in equilibrium with its cyclic form), which is subsequently oxidized by the same enzymatic system to δ-valerolactone.[12][13]

-

Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

Reduction

The aldehyde group can be reduced to a primary alcohol, converting this compound into 1,5-pentanediol, a valuable monomer for the production of polyesters and polyurethanes.

Experimental Protocol: Reduction to 1,5-Pentanediol

Materials:

-

This compound

-

Raney Nickel catalyst

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Place the this compound and Raney Nickel catalyst in a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to 2000 lb.[11]

-

Heat the reaction mixture to 90 °C with stirring.[11]

-

Maintain these conditions until the reaction is complete (as monitored by the cessation of hydrogen uptake).

-

After cooling and depressurizing the reactor, filter off the catalyst.

-

The resulting 1,5-pentanediol can be purified by distillation.

Reductive Amination

A key reaction for the synthesis of nitrogen-containing heterocycles, reductive amination of this compound with an amine source (such as ammonia or a primary amine) followed by in-situ reduction of the intermediate imine/enamine leads to the formation of 5-amino-1-pentanol or its N-substituted derivatives.[3] These products are precursors to piperidines and other valuable compounds.

Experimental Protocol: General Reductive Amination

Materials:

-

This compound

-

Amine (e.g., ammonia, primary amine)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Suitable solvent (e.g., methanol, ethanol)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve this compound and the amine in the chosen solvent in a reaction flask.[14]

-

If necessary, add a catalytic amount of acid to facilitate imine formation.[14]

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Carefully add the reducing agent portion-wise to the reaction mixture.[14] For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).

-

After the reaction is complete, quench any remaining reducing agent.

-

Perform a standard aqueous work-up, including extraction with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by chromatography or distillation.

Applications in Drug Development and a Link to Metabolism

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its bifunctional nature allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it is a precursor for the synthesis of piperidine derivatives, a structural motif found in numerous therapeutic agents.[15][16]

Furthermore, this compound has been identified as a key metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.[1] Understanding this metabolic pathway is crucial for toxicological studies and in the development of strategies to mitigate the harmful effects of such compounds.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a wide array of chemical transformations at both its aldehyde and hydroxyl functionalities makes it a key building block for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. The detailed experimental protocols and reactivity data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors and to further explore its applications in chemical and biomedical research.

References

- 1. Buy this compound (EVT-289298) | 4221-03-8 [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound CAS#: 4221-03-8 [m.chemicalbook.com]

- 6. This compound(4221-03-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C5H10O2 | CID 20205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Synthesis of 5-Hydroxypentanal: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxypentanal, a valuable bifunctional molecule with applications in organic synthesis and as a precursor for various fine chemicals and pharmaceuticals. The protocols outlined below cover three key synthetic methodologies: hydration of 2,3-dihydropyran, selective oxidation of 1,5-pentanediol, and a multi-step synthesis originating from the biomass-derived platform chemical, furfural.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for this compound.

| Method | Starting Material(s) | Key Reagents/Catalyst(s) | Typical Yield (%) | Purity (%) | Key Physicochemical Properties of this compound |

| Hydration of 2,3-Dihydropyran | 2,3-Dihydropyran | Hydrochloric acid | 74-79[1] | >95 | Boiling Point: 62-66 °C at 9-10 mmHg[1] |

| Refractive Index (n25D): 1.4513[1] | |||||

| Oxidation of 1,5-Pentanediol | 1,5-Pentanediol | PCC or Dess-Martin periodinane | Variable | Variable | Density: ~1.055 g/mL[2] |

| Synthesis from Furfural | Furfural | H₂, Ni, Cu-based catalysts | ~84 (for 1,5-pentanediol)[3] | Variable | Molecular Weight: 102.13 g/mol [4] |

Experimental Protocols

Method 1: Synthesis of this compound by Hydration of 2,3-Dihydropyran